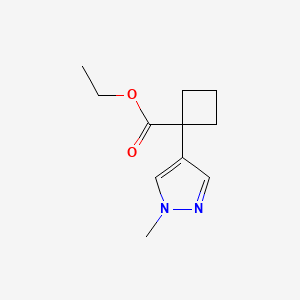

1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester

CAS No.:

Cat. No.: VC13762727

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-3-15-10(14)11(5-4-6-11)9-7-12-13(2)8-9/h7-8H,3-6H2,1-2H3 |

| Standard InChI Key | GGXGXPOZZYXCEW-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |

| Canonical SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |

Introduction

Chemical Identity and Structural Properties

Molecular Architecture

The compound features a cyclobutane ring substituted at the 1-position with a 1-methyl-1H-pyrazol-4-yl group and an ethyl ester carboxylate. The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar configuration, while the cyclobutane ring introduces steric strain due to its non-planar geometry. This combination creates a unique three-dimensional structure that influences reactivity and intermolecular interactions .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| CAS Number | 2110762-81-5 |

| Molecular Formula | C₁₁H₁₆N₂O₂ |

| Molar Mass | 208.26 g/mol |

| IUPAC Name | Ethyl 1-(1-methylpyrazol-4-yl)cyclobutane-1-carboxylate |

| SMILES | CCOC(=O)C1(CCC1)C2=CN(N=C2)C |

Physicochemical Characteristics

Synthesis and Manufacturing

General Synthetic Strategies

Pyrazole derivatives are typically synthesized via condensation reactions between hydrazines and 1,3-diketones or α,β-unsaturated carbonyl compounds. For 1-(1-Methyl-1H-pyrazol-4-yl)-cyclobutanecarboxylic acid ethyl ester, a plausible two-step route involves:

-

Cyclobutane Formation: Cyclization of a dihalide or diene precursor under photochemical or thermal conditions.

-

Esterification and Pyrazole Coupling: Reaction of cyclobutanecarboxylic acid with ethanol in the presence of an acid catalyst, followed by Suzuki-Miyaura coupling with a methylpyrazole boronic ester .

Optimized Protocol (Hypothetical)

While no published procedure explicitly details this compound’s synthesis, analogous methods for related pyrazole esters suggest the following optimized conditions:

Table 2: Proposed Synthesis Parameters

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| 1 | Cyclobutanecarboxylic acid, SOCl₂, EtOH | Esterification to ethyl ester |

| 2 | 1-Methyl-4-iodopyrazole, Pd(PPh₃)₄, K₂CO₃, DMF | Cross-coupling to attach pyrazole |

Reaction monitoring via thin-layer chromatography (TLC) and purification by silica gel chromatography would yield the target compound. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation .

Applications and Biological Relevance

Industrial and Material Science Uses

The compound’s ester group makes it a candidate for:

-

Polymer Modification: As a cross-linking agent in resin formulations.

-

Agrochemicals: Intermediate in pesticide synthesis, leveraging pyrazole’s heterocyclic stability .

Research Frontiers and Challenges

Unresolved Questions

-

Metabolic Stability: How hepatic enzymes (e.g., esterases) process the ethyl ester moiety in vivo.

-

Synthetic Scalability: Feasibility of large-scale production given cyclobutane’s strain-sensitive synthesis.

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume